![molecular formula C16H21N3O3S2 B2664121 3,4-diethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 477212-34-3](/img/structure/B2664121.png)
3,4-diethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological, and potential drug industries . They have applications in the treatment of cancer, hypercholesterolemia, and more .
Synthesis Analysis
Benzamide compounds are often synthesized starting from benzoic acid derivatives and amine derivatives . The specific synthesis pathway for “3,4-diethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide” would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of a benzamide compound can be determined using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and elemental analysis .Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Approaches
Research on thiadiazole derivatives, including the synthesis of thiadiazabicyclohexene derivatives through the cycloaddition of azides to isothiazole dioxides, showcases innovative approaches to creating compounds with potential utility in developing new materials and pharmaceuticals (Clerici et al., 1996).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of Schiff’s bases containing a thiadiazole scaffold indicates efficient methodologies for preparing compounds with significant biological activities, hinting at the versatility of thiadiazole compounds in pharmaceutical synthesis (Tiwari et al., 2017).
Biological Applications
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety have demonstrated significant nematocidal activity, offering insights into the potential use of related compounds in agricultural pest control (Liu et al., 2022).
Anticancer Evaluation
The development of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives and their evaluation against various human cancer cell lines reveal the therapeutic potential of thiadiazole derivatives in cancer treatment (Tiwari et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3,4-diethoxy-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-5-21-12-8-7-11(9-13(12)22-6-2)14(20)17-15-18-19-16(24-15)23-10(3)4/h7-10H,5-6H2,1-4H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYXMFZFWBSXSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SC(C)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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